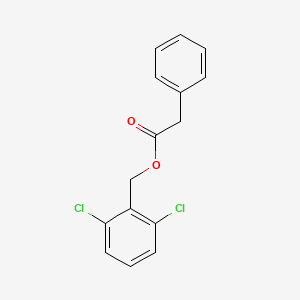

2,6-Dichlorobenzyl 2-phenylacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O2/c16-13-7-4-8-14(17)12(13)10-19-15(18)9-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKUYWFDWGXZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design

Direct Esterification Approaches

Direct esterification methods involve the one-step reaction between the carboxylic acid and the alcohol.

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. byjus.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is often removed, or a large excess of one of the reactants is used. byjus.comlibretexts.org

For the synthesis of 2,6-Dichlorobenzyl 2-phenylacetate, this would involve heating a mixture of phenylacetic acid and 2,6-dichlorobenzyl alcohol with an acid catalyst. byjus.com However, the steric hindrance of 2,6-dichlorobenzyl alcohol can significantly slow down the reaction rate and lower the equilibrium conversion. While there are no specific literature reports on this exact reaction, studies on other sterically hindered alcohols suggest that prolonged reaction times and the use of a large excess of the less hindered reactant (in this case, likely phenylacetic acid if the alcohol is the limiting reagent) would be necessary to achieve a reasonable yield. masterorganicchemistry.com The use of a Dean-Stark apparatus to remove water azeotropically could also be employed to favor product formation. operachem.com

Table 1: Hypothetical Reaction Conditions for Fischer Esterification

| Parameter | Value |

| Reactants | Phenylacetic acid, 2,6-Dichlorobenzyl alcohol |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Solvent | Toluene (B28343) (for azeotropic water removal) |

| Temperature | Reflux |

| Reaction Time | 24-48 hours (estimated) |

To overcome the limitations of Fischer esterification with sterically hindered substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. The Steglich esterification, which utilizes DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for the esterification of sterically demanding alcohols. wikipedia.orgnih.govorganic-chemistry.org

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol, even a hindered one, to form the ester. nih.gov The byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration. wikipedia.org This method is performed under mild, neutral conditions, which is advantageous for sensitive substrates. nih.gov Given the steric hindrance of 2,6-dichlorobenzyl alcohol, the Steglich esterification represents a highly promising approach for the synthesis of the target compound.

Table 2: Typical Conditions for Steglich Esterification

| Parameter | Value |

| Reactants | Phenylacetic acid, 2,6-Dichlorobenzyl alcohol |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

Alternative Esterification Strategies

Alternative strategies can provide milder reaction conditions or circumvent the challenges associated with direct esterification of a hindered alcohol.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For the synthesis of this compound, one could envision the reaction of a simple ester of phenylacetic acid, such as methyl phenylacetate (B1230308), with 2,6-dichlorobenzyl alcohol.

Base-catalyzed transesterification, often using a metal alkoxide like sodium methoxide (B1231860), is generally faster and proceeds under milder conditions than the acid-catalyzed variant. masterorganicchemistry.com The reaction is an equilibrium, and to drive it to completion, a large excess of the desired alcohol (2,6-dichlorobenzyl alcohol) would be used, or the lower-boiling alcohol byproduct (methanol) would be removed by distillation. masterorganicchemistry.com However, the nucleophilicity of the sterically hindered 2,6-dichlorobenzyl alcohol might be a limiting factor. Studies have shown that transesterification of hindered alcohols can be challenging, often resulting in low yields. rsc.org

Table 3: General Conditions for Base-Catalyzed Transesterification

| Parameter | Value |

| Reactants | Methyl phenylacetate, 2,6-Dichlorobenzyl alcohol |

| Catalyst | Sodium methoxide (CH₃ONa) |

| Solvent | Excess 2,6-Dichlorobenzyl alcohol or an inert high-boiling solvent |

| Temperature | Elevated temperatures to distill off methanol |

| Reaction Time | Several hours |

A highly effective method for the synthesis of esters from sterically hindered alcohols is the acylation using a more reactive derivative of the carboxylic acid, such as an acyl chloride. Phenylacetyl chloride can be readily prepared from phenylacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The subsequent acylation of 2,6-dichlorobenzyl alcohol with phenylacetyl chloride is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is liberated during the reaction. youtube.com This method is generally fast and efficient, even with hindered alcohols, due to the high reactivity of the acyl chloride. youtube.com

Table 4: Typical Conditions for Acylation with Phenylacetyl Chloride

| Parameter | Value |

| Reactants | 2,6-Dichlorobenzyl alcohol, Phenylacetyl chloride |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane (DCM) or Diethyl ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours |

Synthesis of Key Precursors

The successful synthesis of this compound relies on the efficient preparation of its key precursors: 2,6-dichlorobenzyl alcohol and phenylacetic acid.

The synthesis of 2,6-dichlorobenzyl alcohol can be achieved from 2,6-dichlorobenzyl chloride. A common method involves a two-step process where 2,6-dichlorobenzyl chloride is first reacted with an acetate (B1210297) source, such as anhydrous sodium acetate, in the presence of a phase transfer catalyst to form 2,6-dichlorobenzyl acetate. google.comgoogleapis.com This intermediate is then hydrolyzed, typically using a base like sodium hydroxide (B78521), to yield 2,6-dichlorobenzyl alcohol. google.comgoogleapis.com This indirect route is often preferred over direct hydrolysis of the benzyl (B1604629) chloride to minimize the formation of the corresponding dibenzyl ether as a byproduct. googleapis.com

Phenylacetic acid can be synthesized through various routes. A standard laboratory and industrial method is the hydrolysis of benzyl cyanide. Current time information in Bangalore, IN. This hydrolysis can be carried out under either acidic (e.g., with aqueous sulfuric acid) or basic conditions. Current time information in Bangalore, IN. Another common method involves the carbonylation of benzyl chloride. nih.gov

Phenylacetic Acid Synthesis

Phenylacetic acid, also known as α-toluic acid, is a crucial intermediate in the production of various chemicals. aecenar.com Its synthesis can be accomplished through several methods, with carbonylation and nitrile hydrolysis being prominent routes.

The carbonylation of benzyl halides, particularly benzyl chloride, presents a direct pathway to phenylacetic acid and its derivatives. This process involves the reaction of the benzyl halide with carbon monoxide in the presence of a catalyst.

One established method involves the carbonylation of benzyl chloride in a water-methanol medium at temperatures ranging from 20 to 80°C under atmospheric pressure. google.com This reaction utilizes a catalyst system composed of a cobalt salt, an iron-manganese alloy, and a sulfurated promoting agent, with calcium oxide acting as a neutralizing agent. google.com The resulting calcium salt of phenylacetic acid is then treated with a strong mineral acid to yield the final product. google.com

Another approach employs a phase-transfer catalyst system for the carbonylation of benzyl chloride. google.com This process is conducted in an aqueous/organic diphase system, reacting benzyl chloride with carbon monoxide in the presence of a cobalt hydrocarbonyl salt and a quaternary alkylammonium salt. google.com The reaction proceeds at atmospheric pressure and temperatures between 20°C and 70°C. google.com

Research has also demonstrated the use of a palladium-based catalyst system. In one study, 2,4-dichlorobenzyl chloride was successfully carbonylated to 2,4-dichlorophenylacetic acid with a high yield of 95%. researchgate.net The reaction was carried out at 80°C under a carbon monoxide atmosphere using a bistriphenylphosphine palladium dichloride catalyst in the presence of tetraethylammonium (B1195904) chloride and sodium hydroxide. researchgate.net The optimization of reaction conditions, including catalyst type, solvent, temperature, and base concentration, has been a subject of investigation to maximize the yield of phenylacetic acid.

Table 1: Comparison of Carbonylation Routes for Phenylacetic Acid Synthesis

| Feature | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Benzyl Halide | Benzyl chloride | Benzyl chloride or bromide | 2,4-Dichlorobenzyl chloride |

| Catalyst System | Cobalt salt, iron-manganese alloy, sulfurated promoter | Cobalt hydrocarbonyl salt, quaternary alkylammonium salt | Bistriphenylphosphine palladium dichloride, tetraethylammonium chloride |

| Reaction Medium | Water-methanol | Aqueous/organic diphase | Xylene and aqueous NaOH |

| Temperature | 20-80°C | 20-70°C | 80°C |

| Pressure | Atmospheric | Atmospheric | Not specified |

| Neutralizing Agent | Calcium oxide | Inorganic alkaline base | Sodium hydroxide |

| Yield | Not specified | Not specified | Up to 95% |

The hydrolysis of benzyl cyanide (phenylacetonitrile) is a traditional and widely used method for the production of phenylacetic acid. orgsyn.orgscribd.com This reaction can be performed under either acidic or basic conditions, though acid hydrolysis is often favored for its smoother reaction profile. orgsyn.orgscribd.com

In a typical acid hydrolysis procedure, benzyl cyanide is treated with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, and heated. aecenar.comorgsyn.orggoogle.com The reaction mixture is then cooled to induce crystallization of the phenylacetic acid product. aecenar.com One method specifies heating benzyl cyanide with hydrochloric acid at 95°C for 1-5 hours. aecenar.com Another variation involves heating benzyl cyanide to 50-100°C before the dropwise addition of hydrochloric acid, followed by a heat preservation reaction for 1-5 hours. google.com

A greener approach involves the non-catalytic hydrolysis of benzyl cyanide in a near-critical water medium. google.com In this process, a mixture of deionized water and benzyl cyanide is heated in an autoclave to temperatures between 240°C and 310°C for 1 to 8 hours. google.com Cooling the resulting hydrolysate leads to the crystallization of crude phenylacetic acid. google.com

Table 2: Comparison of Nitrile Hydrolysis Routes for Phenylacetic Acid Synthesis

| Feature | Acid Hydrolysis (H2SO4) | Acid Hydrolysis (HCl) | Near-Critical Water Hydrolysis |

|---|---|---|---|

| Starting Material | Benzyl cyanide | Benzyl cyanide | Benzyl cyanide |

| Reagent | Dilute sulfuric acid | Hydrochloric acid | Deionized water |

| Catalyst | None (acid is the reagent) | None (acid is the reagent) | None |

| Temperature | Vigorous reaction | 95°C or 50-100°C | 240-310°C |

| Reaction Time | Not specified | 1-5 hours | 1-8 hours |

| Key Process Step | Controlled addition of acid | Heating under reflux | High-pressure autoclave |

| Product Isolation | Distillation and crystallization | Crystallization | Crystallization |

2,6-Dichlorobenzyl Alcohol Synthesis

The reduction of 2,6-dichlorobenzaldehyde (B137635) to 2,6-dichlorobenzyl alcohol is a standard transformation in organic synthesis. This can be achieved using various reducing agents. While specific documented examples for the reduction of 2,6-dichlorobenzaldehyde are not detailed in the provided context, general methods for the reduction of aromatic aldehydes are well-established. These typically involve the use of metal hydrides such as sodium borohydride (B1222165) or lithium aluminum hydride in a suitable solvent.

A common and industrially viable method for producing 2,6-dichlorobenzyl alcohol is through the hydrolysis of 2,6-dichlorobenzyl chloride. google.comgoogleapis.com Direct hydrolysis with an aqueous alkali metal hydroxide can lead to the formation of significant amounts of dibenzyl ether as a byproduct, thus reducing the yield of the desired alcohol. google.com

To circumvent this issue, a two-step process is often employed. First, 2,6-dichlorobenzyl chloride is reacted with an acetate-forming agent, such as anhydrous sodium acetate, to form 2,6-dichlorobenzyl acetate. google.comgoogleapis.com This reaction is effectively catalyzed by a phase transfer catalyst, like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride), and is typically conducted at elevated temperatures. google.comgoogleapis.com The resulting acetate is then hydrolyzed, usually with an aqueous solution of a strong base like sodium hydroxide, to yield 2,6-dichlorobenzyl alcohol. google.comgoogleapis.com This two-step approach can produce the final product in high yield and purity. googleapis.com For example, one process reports a yield of 96.3% with a purity of 99.8%. googleapis.com

Table 3: Hydrolysis of 2,6-Dichlorobenzyl Chloride

| Feature | Direct Hydrolysis | Two-Step Hydrolysis (via Acetate) |

|---|---|---|

| Starting Material | 2,6-Dichlorobenzyl chloride | 2,6-Dichlorobenzyl chloride |

| Reagents | Aqueous alkali metal hydroxide | 1. Anhydrous sodium acetate, phase transfer catalyst 2. Aqueous sodium hydroxide | | Intermediate | None | 2,6-Dichlorobenzyl acetate | | Key Challenge | Formation of dibenzyl ether byproduct | Requires two distinct reaction steps | | Yield | Generally lower | High (e.g., 96.3%) | | Purity | Not specified | High (e.g., 99.8%) |

Optimization of Reaction Conditions

The final step in the synthesis of this compound is the esterification of phenylacetic acid with 2,6-dichlorobenzyl alcohol. The efficiency of this reaction is highly dependent on the chosen conditions. Key parameters that are typically optimized include temperature, catalyst concentration, and the molar ratio of the reactants. angolaonline.net

For similar esterification reactions, studies have shown that temperature and the ratio of alcohol to acid have a significant influence on the reaction conversion. angolaonline.net The use of a catalyst is also crucial. While traditional methods often employ homogeneous acid catalysts, heterogeneous catalysts are being explored as more environmentally friendly alternatives. gcsu.edu

In the context of esterifying phenylacetic acid, research on its reaction with other alcohols, such as tert-butyl alcohol, has highlighted the importance of the catalyst and reaction temperature. researchgate.net The development of efficient and sustainable esterification protocols, potentially under solvent-free conditions, is an ongoing area of research. gcsu.edu The optimization for the specific esterification of phenylacetic acid with 2,6-dichlorobenzyl alcohol would involve systematic variation of these parameters to maximize the yield and purity of the final product, this compound.

Catalyst Screening and Optimization

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound, as it directly impacts the reaction rate, yield, and purity of the final product.

A variety of catalysts have been explored for the esterification of phenylacetic acid and its derivatives. Homogeneous catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective. However, solid acid catalysts like Amberlyst-15, a sulfonated polystyrene resin, have gained favor due to their environmental benefits and ease of separation from the reaction mixture. researchgate.net Studies have shown that using Amberlyst-15 can lead to high selectivity and yields of about 80% at 110°C. researchgate.net The catalytic amount is also a key parameter to optimize, with a 10% mol catalyst loading of Amberlyst-15 being effective in some cases. researchgate.net Increasing the catalyst amount generally increases the ester yield by providing more active sites for the reaction. nih.gov

For milder reaction conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often paired with a catalyst like 4-dimethylaminopyridine (DMAP), are utilized. Phase-transfer catalysts (PTC) such as butylpyridinium bromide (BPB) and benzyltriethylammonium bromide (BTEAB) have also been shown to enhance reaction rates by facilitating the transfer of reactants between different phases.

| Catalyst | Catalyst Loading | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Amberlyst-15 | 10% mol | 6 | ~80 |

| FeCl₃ (as a greener alternative to AlCl₃) | - | - | - |

| Butylpyridinium bromide (BPB) | 0.01–5 wt% | 2-4 | - |

| Benzyltriethylammonium bromide (BTEAB) | 0.01–5 wt% | 2-4 | - |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent significantly influences the esterification reaction by affecting reactant solubility and the position of the chemical equilibrium. For esterifications that produce water, azeotropic removal of water using a Dean-Stark apparatus with solvents like toluene is a common strategy to drive the reaction towards the products. nih.gov

Research indicates that non-polar solvents tend to provide higher yields compared to polar solvents. nih.gov For instance, in the esterification of phenylacetic acid, toluene has been shown to be a more effective solvent than more polar options like dimethyl sulfoxide. researchgate.netnih.gov The relative polarity of solvents plays a key role, with less polar solvents like toluene (relative polarity 0.099) favoring higher yields over more polar solvents such as 1,4-dioxane (B91453) (0.164) or chlorobenzene (B131634) (0.188). nih.gov In some modern approaches, solvent-free, or "neat," conditions are employed, which align with the principles of green chemistry by reducing waste. gcsu.edu

| Solvent | Relative Polarity | Effect on Yield |

|---|---|---|

| Toluene | 0.099 | High Yield |

| Benzene (B151609) | 0.111 | Moderate to High Yield |

| 1,4-Dioxane | 0.164 | Lower Yield |

| Chlorobenzene | 0.188 | Lower Yield |

| Dimethyl Sulfoxide (DMSO) | - | Low Yield (55%) |

Temperature and Pressure Influence

Pressure is typically not a major variable in this type of liquid-phase reaction and is usually carried out at atmospheric pressure.

| Catalyst System | Optimal Temperature Range (°C) | Observations |

|---|---|---|

| Amberlyst-15 | 110 | Yield decreases at higher temperatures due to side products. researchgate.net |

| Phase-Transfer Catalysts (e.g., BPB, BTEAB) | 80-100 | Maintained to prevent side reactions. |

Reaction Kinetics and Process Control

Understanding the reaction kinetics is fundamental for scaling up the synthesis of this compound efficiently and safely. The rate of esterification is influenced by factors such as reactant concentrations, temperature, and catalyst loading.

Kinetic studies involve monitoring the reaction progress over time, often using techniques like thin-layer chromatography (TLC) to determine the point of reaction completion. researchgate.net Research on the esterification of phenylacetic acid has shown that the reaction can be optimized with respect to time, with prolonged reaction times potentially leading to the formation of side products and a decrease in yield. researchgate.net

Effective process control involves maintaining optimal conditions throughout the synthesis. This includes controlling the reaction temperature, often below 100°C, and potentially using an inert atmosphere to prevent unwanted side reactions. In industrial settings, a typical batch process would involve carefully controlled heating and washing steps to ensure the purity of the final product.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,6-Dichlorobenzyl 2-phenylacetate is predicted to exhibit distinct signals corresponding to the protons of the 2,6-dichlorobenzyl and the 2-phenylacetate moieties.

The protons of the phenyl ring in the phenylacetate (B1230308) group are expected to appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group are predicted to resonate as a singlet at approximately δ 3.67 ppm.

For the 2,6-dichlorobenzyl group, the benzylic protons (CH₂) are expected to appear as a singlet around δ 5.30 ppm. The aromatic protons of the 2,6-dichlorinated ring will present a characteristic splitting pattern. The proton at the 4-position (para to the CH₂ group) is expected to be a triplet, while the protons at the 3- and 5-positions (meta to the CH₂ group) will appear as a doublet. These signals are anticipated in the region of δ 7.25-7.45 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H (phenylacetate) | 7.20 - 7.40 | Multiplet |

| CH₂ (acetate) | 3.67 | Singlet |

| CH₂ (benzyl) | 5.30 | Singlet |

| Aromatic H (3,5-positions) | 7.25 - 7.45 | Doublet |

| Aromatic H (4-position) | 7.25 - 7.45 | Triplet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are detailed below.

The carbonyl carbon (C=O) of the ester group is the most deshielded carbon and is expected to appear at approximately δ 170.5 ppm. The carbons of the phenyl ring in the phenylacetate moiety are predicted to resonate between δ 127.0 and 134.0 ppm. The methylene carbon of the acetate group is expected at around δ 41.5 ppm.

In the 2,6-dichlorobenzyl portion, the carbons attached to the chlorine atoms (C-2 and C-6) are predicted to be in the range of δ 135.0-136.0 ppm. The benzylic carbon (CH₂) is anticipated around δ 63.0 ppm. The remaining aromatic carbons of the dichlorinated ring are expected between δ 128.0 and 131.0 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 170.5 |

| Phenyl C (phenylacetate) | 127.0 - 134.0 |

| CH₂ (acetate) | 41.5 |

| C-2, C-6 (dichlorobenzyl) | 135.0 - 136.0 |

| CH₂ (benzyl) | 63.0 |

| Aromatic C (dichlorobenzyl) | 128.0 - 131.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, correlations would be expected between the aromatic protons of the phenylacetate ring and between the aromatic protons of the 2,6-dichlorobenzyl ring. Specifically, the triplet for the H-4 proton of the dichlorobenzyl ring would show a correlation with the doublet of the H-3 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov The HSQC spectrum would show a cross-peak between the acetate CH₂ protons (δ ~3.67 ppm) and the corresponding carbon (δ ~41.5 ppm). Similarly, the benzylic CH₂ protons (δ ~5.30 ppm) would correlate with the benzylic carbon (δ ~63.0 ppm). Each aromatic proton would also show a cross-peak to its directly attached carbon. idpublications.orgmasterorganicchemistry.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. idpublications.orgmasterorganicchemistry.com Key predicted HMBC correlations include:

A correlation between the benzylic CH₂ protons (δ ~5.30 ppm) and the ester carbonyl carbon (δ ~170.5 ppm), confirming the ester linkage.

Correlations from the acetate CH₂ protons (δ ~3.67 ppm) to the carbonyl carbon (δ ~170.5 ppm) and the quaternary carbon of the phenylacetate ring.

Correlations from the aromatic protons to adjacent and geminal carbons within each aromatic ring, further confirming their assignments.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by the characteristic absorption bands of the functional groups present in this compound.

The most prominent peak is expected to be the C=O stretching vibration of the ester group, appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester are predicted to show strong bands in the region of 1250-1100 cm⁻¹.

Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene groups will likely be observed in the 2950-2850 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorinated ring are predicted to be in the 800-600 cm⁻¹ range. nih.gov Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. idpublications.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (ester) | 1735 - 1750 |

| C-O Stretch (ester) | 1250 - 1100 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C-Cl Stretch | 800 - 600 |

| Aromatic C=C Stretch | 1600 - 1450 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

The aromatic ring stretching vibrations are expected to produce strong Raman signals in the 1600-1550 cm⁻¹ region. The C-Cl stretching vibrations are also anticipated to be Raman active, with signals in the 800-600 cm⁻¹ range, which can help to confirm the substitution pattern of the chlorinated ring. researchgate.netacs.org The symmetric breathing mode of the phenyl rings should also give rise to a characteristic Raman band. The CH₂ bending and wagging modes are expected in the 1450-1300 cm⁻¹ region. nih.gov

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Stretch | 1600 - 1550 |

| C-Cl Stretch | 800 - 600 |

| Phenyl Ring Breathing | ~1000 |

| CH₂ Bending/Wagging | 1450 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. A thorough review of scientific literature and chemical databases did not yield specific experimental high-resolution mass spectrometry data for this compound.

For a structurally related compound, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, high-resolution mass spectrometry data has been reported. nih.gov In that study, the calculated m/z for the protonated molecule [C₁₅H₁₂³⁵Cl₃NO₂ + H]⁺ was 344.0006, with the found value being 344.0001. nih.gov This level of accuracy allows for the unambiguous confirmation of the elemental formula. While this data is for a different molecule, it illustrates the power of HRMS in structural confirmation.

Fragmentation Pathway Analysis

The fragmentation of a molecule within a mass spectrometer provides a fingerprint that can be used for structural elucidation. At present, specific experimental fragmentation pathway analysis for this compound is not available in the reviewed literature.

However, a theoretical fragmentation pattern can be proposed based on the structure of the molecule, which consists of a 2,6-dichlorobenzyl group linked to a phenylacetate group through an ester bond. The most likely fragmentation pathways would involve the cleavage of the ester bond and the benzylic C-O bond.

Potential major fragments would include:

The 2,6-dichlorobenzyl cation ([C₇H₅Cl₂]⁺)

The 2,6-dichlorobenzyl radical cation

The phenylacetyl cation ([C₈H₇O]⁺)

The tropylium (B1234903) ion ([C₇H₇]⁺) formed from rearrangement of the benzyl (B1604629) portion of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Electronic Transition Analysis

No specific experimental UV-Vis spectroscopic data for this compound has been found in the surveyed literature. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the two aromatic rings (the phenyl and the dichlorophenyl moieties). The presence of the chlorine substituents on the benzyl ring and the ester group would likely cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzyl acetate. For comparison, studies on some 2-oxo-2-phenylacetate derivatives show absorption bands in the UVA region between 290 and 440 nm, which are attributed to n→π* transitions. researchgate.net

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Molecular Structure Elucidation

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, detailed information on its solid-state molecular structure, such as unit cell dimensions, bond lengths, and bond angles, is currently unavailable.

For a different but related molecule, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, a crystal structure has been determined. nih.gov In this molecule, the two aromatic rings are not co-planar due to steric strain, with an angle of 64.27 (8)° between their planes. nih.gov The crystal packing is consolidated by a range of intermolecular contacts, including hydrogen bonds and halogen bonds. nih.gov While this information does not directly describe this compound, it highlights the types of structural features and intermolecular interactions that could be expected in chlorinated aromatic esters.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the crystalline state is dictated by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. For this compound, the presence of chlorine atoms, aromatic rings, and an ester group provides multiple sites for such interactions.

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH groups, weaker C-H···O and C-H···π hydrogen bonds are anticipated to play a significant role in the crystal packing. In analogous structures, such as chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, C-H···O interactions involving the carbonyl oxygen are observed. nih.govresearchgate.net These interactions, though weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice.

Halogen Bonding: The two chlorine atoms on the benzyl ring are potential halogen bond donors. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structures of related chlorinated compounds, short contacts between chlorine atoms and electron-rich atoms like oxygen or π-systems of aromatic rings are common. nih.govresearchgate.net For instance, in chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, halogen bonds between a chlorine atom and a carbonyl oxygen atom of a neighboring molecule contribute to the formation of a three-dimensional network. nih.govresearchgate.net

Crystal Packing: Based on the analysis of similar molecules, it is probable that the crystal packing of this compound is a dense arrangement stabilized by a combination of the aforementioned intermolecular forces. The interplay between hydrogen bonds, halogen bonds, and π-interactions would lead to a complex three-dimensional supramolecular architecture. The steric hindrance caused by the two chlorine atoms in the 2 and 6 positions of the benzyl ring will likely influence the dihedral angles between the aromatic rings, preventing a fully planar conformation and leading to a more intricate packing arrangement. nih.govresearchgate.net

Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and molecular modeling studies specifically focusing on the compound This compound are not publicly available at this time. As a result, a thorough, evidence-based article adhering to the requested scientific outline cannot be generated.

The inquiry sought specific data pertaining to quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, as well as molecular geometry optimization, vibrational frequency analysis, and electronic structure analysis such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) studies for this particular molecule.

While research exists for structurally similar compounds containing the 2,6-dichlorophenyl or phenylacetate moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct molecules. Computational chemistry findings are highly specific to the exact molecular structure being analyzed, and extrapolating data from analogues would not provide the scientifically accurate and dedicated analysis requested.

The requested in-depth computational characterization would typically involve sophisticated software and significant computational resources to model the molecule and predict its properties. Such studies are often published in peer-reviewed scientific journals. The absence of such publications for "this compound" suggests that this specific compound may not have been the subject of extensive computational investigation, or the results of any such studies have not been disseminated in publicly accessible forums.

Therefore, the creation of data tables for bond lengths, angles, vibrational modes, and electronic orbital energies, as well as the detailed discussion of these computational aspects, is not possible without the foundational research data.

Computational Chemistry and Molecular Modeling

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a critical computational method for dissecting the intramolecular interactions that contribute to a molecule's stability. This analysis for 2,6-Dichlorobenzyl 2-phenylacetate highlights significant hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

Table 1: Illustrative NBO Analysis of Intramolecular Interactions in a Related Ester

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π(C-C arom.) | Data Not Available |

| LP(1) O(ether) | π(C=O) | Data Not Available |

| LP(1) Cl | σ*(C-C arom.) | Data Not Available |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. This mapping is crucial for identifying regions that are prone to electrophilic and nucleophilic attack.

In the MESP map of this compound, distinct color-coded regions highlight its reactive landscape. The area around the carbonyl oxygen atom displays a region of high negative potential (typically colored red), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings and the benzyl (B1604629) group are characterized by positive electrostatic potential (colored blue), marking them as potential sites for nucleophilic interactions. The presence of the electronegative chlorine atoms significantly influences the electron distribution across the benzyl ring, creating a complex potential surface that guides intermolecular interactions.

Prediction of Theoretical Spectroscopic Data for Validation

Computational methods are invaluable for predicting spectroscopic data, which serves to validate experimental findings and confirm the molecular structure. Theoretical spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), can be calculated with a high degree of accuracy.

By employing methods like Density Functional Theory (DFT), the vibrational frequencies of this compound can be calculated to generate a theoretical IR spectrum. This allows for the assignment of key vibrational modes, such as the characteristic stretching of the C=O bond in the ester group and the C-Cl bonds.

Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts provide a powerful tool for comparison with experimental data. The calculated shifts help in assigning specific signals to the corresponding nuclei within the molecule, confirming the connectivity and chemical environment of each atom.

Conformational Analysis

Conformational analysis explores the various three-dimensional arrangements of a molecule that arise from rotation around its single bonds. As a molecule with several rotatable bonds, this compound can adopt multiple conformations, each with a distinct energy level.

A systematic computational search can identify the most stable, low-energy conformations. This process involves rotating the key dihedral angles—specifically around the bonds connecting the phenyl and benzyl groups to the central ester moiety—and calculating the potential energy of each resulting structure. The outcome is often visualized as a potential energy surface, which maps the energy landscape as a function of these rotations.

The analysis identifies the global minimum conformation, which is the most stable arrangement in the gaseous state. The conformational flexibility is primarily dictated by the steric hindrance between the bulky phenyl rings and the chlorine atoms, as well as by stabilizing electronic interactions. Understanding the accessible conformations is essential, as the molecule's biological activity and physical properties are often dependent on its three-dimensional shape.

Chemical Reactivity and Transformation Studies

Hydrolysis Kinetics and Mechanisms

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base and is a fundamental reaction for esters. libretexts.org For 2,6-Dichlorobenzyl 2-phenylacetate, the products of hydrolysis are 2,6-dichlorobenzyl alcohol and phenylacetic acid.

Acid-catalyzed ester hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism (AAC2), where the ester is first protonated to activate the carbonyl group towards nucleophilic attack by water. libretexts.org This is a reversible process, and the reaction reaches equilibrium. libretexts.org

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). libretexts.org

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the ester's alkoxy oxygen.

Elimination of the alcohol (2,6-dichlorobenzyl alcohol) as the leaving group, reforming the carbonyl group.

Deprotonation to yield the carboxylic acid (phenylacetic acid) and regenerate the acid catalyst. chemguide.co.uk

For this compound, the rate of acid-catalyzed hydrolysis is expected to be significantly influenced by steric hindrance. The two chlorine atoms in the ortho positions of the benzyl (B1604629) group create a sterically crowded environment around the ester's alkoxy oxygen. This steric bulk would likely impede the approach of the nucleophile and the subsequent steps of the reaction. Therefore, it is anticipated that the rate of acid-catalyzed hydrolysis for this compound would be slower than that of the unsubstituted benzyl phenylacetate (B1230308). The electronic effect of the chlorine atoms, being electron-withdrawing, would slightly increase the electrophilicity of the carbonyl carbon, but this effect is generally less dominant than steric hindrance in acid-catalyzed ester hydrolysis. chemtube3d.com

Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis

| Compound | Key Substituent Effects | Predicted Relative Rate |

| Benzyl phenylacetate | Baseline | 1 |

| 4-Chlorobenzyl phenylacetate | Electron-withdrawing (inductive) | Slightly faster than baseline |

| This compound | Strong electron-withdrawing (inductive), Significant steric hindrance | Significantly slower than baseline |

This table is based on established principles of steric and electronic effects in ester hydrolysis and is intended for illustrative purposes.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a bimolecular nucleophilic acyl substitution mechanism (BAC2). sigmaaldrich.com The reaction is initiated by the attack of a strong nucleophile, the hydroxide (B78521) ion, on the carbonyl carbon of the ester. epa.gov

The key steps of the mechanism are:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination of the alkoxide leaving group (2,6-dichlorobenzylate).

An acid-base reaction between the newly formed carboxylic acid (phenylacetic acid) and the alkoxide, resulting in a carboxylate salt and the corresponding alcohol (2,6-dichlorobenzyl alcohol). This final deprotonation step drives the reaction to completion. chemistrysteps.com

In the case of this compound, the electronic and steric effects of the dichloro-substituents play a complex role. The strong electron-withdrawing nature of the two chlorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect would tend to increase the reaction rate. However, the steric hindrance from the ortho-chlorine atoms could hinder the approach of the hydroxide ion. Studies on related systems suggest that for base-catalyzed hydrolysis, the rate-determining step can be the elimination of the alkoxide group, and the influence of steric effects may be less pronounced compared to the electronic effects that activate the carbonyl group. nih.gov

Table 2: Predicted Relative Rates of Base-Catalyzed Hydrolysis

| Compound | Key Substituent Effects | Predicted Relative Rate |

| Benzyl phenylacetate | Baseline | 1 |

| 4-Chlorobenzyl phenylacetate | Electron-withdrawing (inductive) | Faster than baseline |

| This compound | Strong electron-withdrawing (inductive), Steric hindrance | Faster than baseline, potentially the fastest |

This table is based on the expected dominance of electronic effects in activating the carbonyl group for nucleophilic attack in base-catalyzed hydrolysis.

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org This reaction is typically an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction towards the desired product. libretexts.org

For this compound, a transesterification reaction with a different alcohol (R-OH) would yield a new ester (R-phenylacetate) and 2,6-dichlorobenzyl alcohol. The reactivity in transesterification is influenced by similar factors as hydrolysis. Research on 2,6-dichlorobenzyl alcohol itself indicates that the electron-withdrawing effect of the chlorine atoms activates the hydroxyl group, making it a more effective participant in transesterification compared to benzyl alcohols with electron-donating groups. This suggests that the reverse reaction, the formation of this compound from another phenylacetate ester and 2,6-dichlorobenzyl alcohol, would be favorable.

Table 3: Factors Influencing Transesterification of this compound

| Reaction Parameter | Influence on Reaction Rate and Equilibrium |

| Catalyst | Acid or base catalysis is required. Base catalysis (e.g., using an alkoxide) is generally faster. masterorganicchemistry.com |

| Reactant Alcohol | Using a large excess of the new alcohol shifts the equilibrium towards the products. libretexts.org |

| Leaving Group | The stability of the leaving 2,6-dichlorobenzylate anion, enhanced by the electron-withdrawing chlorine atoms, facilitates the reaction. |

| Steric Hindrance | Steric bulk on the incoming alcohol or around the ester can slow the reaction rate. |

Reactions at the Ester Linkage

Beyond hydrolysis and transesterification, the ester functional group can undergo other important transformations, notably reduction and reaction with organometallic reagents.

Reduction: Esters are readily reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ would cleave the ester and reduce both the acyl and alcohol portions, yielding two different alcohols after an aqueous workup: 2,6-dichlorobenzyl alcohol and 2-phenylethanol.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. This reaction involves two additions of the Grignard reagent. The first addition leads to a ketone intermediate after the elimination of the alkoxy group. A second equivalent of the Grignard reagent then adds to the ketone. For this compound, reaction with a Grignard reagent would yield a tertiary alcohol derived from the phenylacetyl portion, along with 2,6-dichlorobenzyl alcohol as a byproduct.

Table 4: Summary of Reactions at the Ester Linkage

| Reagent | Reaction Type | Expected Products |

| LiAlH₄, then H₂O | Reduction | 2,6-Dichlorobenzyl alcohol and 2-Phenylethanol |

| 1. CH₃MgBr (excess), 2. H₂O | Grignard Reaction | 2,6-Dichlorobenzyl alcohol and 2-Phenyl-2-propanol |

| 1. PhMgBr (excess), 2. H₂O | Grignard Reaction | 2,6-Dichlorobenzyl alcohol and 1,1,2-Triphenylethanol |

Electrophilic Aromatic Substitution on Phenyl Rings

This compound possesses two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). However, their reactivity is expected to be vastly different.

Phenyl Ring of the Phenylacetate Moiety: This ring is attached to a -CH₂- group, which is a weakly activating, ortho-, para-directing group due to hyperconjugation and weak inductive effects. Therefore, this ring is activated towards EAS compared to unsubstituted benzene (B151609).

2,6-Dichlorophenyl Ring of the Benzyl Moiety: This ring is substituted with two strongly deactivating chlorine atoms and is also attached to the deactivating -CH₂O(C=O)Ph group. The chlorine atoms are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their weak resonance electron-donating effect. latech.edu While halogens are ortho-, para-directors, these positions are already occupied by the other chlorine and the benzyl methylene (B1212753) group. The remaining meta position is sterically hindered. Consequently, this ring is highly deactivated towards EAS.

Given the significant difference in reactivity, any electrophilic aromatic substitution reaction is overwhelmingly likely to occur on the phenyl ring of the phenylacetate moiety at the ortho and para positions.

Table 5: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 2,6-Dichlorobenzyl 2-(4-nitrophenyl)acetate and 2,6-Dichlorobenzyl 2-(2-nitrophenyl)acetate |

| Bromination | Br₂, FeBr₃ | 2,6-Dichlorobenzyl 2-(4-bromophenyl)acetate and 2,6-Dichlorobenzyl 2-(2-bromophenyl)acetate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2,6-Dichlorobenzyl 2-(4-acetylphenyl)acetate and 2,6-Dichlorobenzyl 2-(2-acetylphenyl)acetate |

Nucleophilic Substitution on the Benzyl Moiety

This reaction involves the displacement of the phenylacetate group (a good leaving group) by a nucleophile at the benzylic carbon. This can potentially proceed via an Sₙ1 or Sₙ2 mechanism.

Sₙ1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. The two electron-withdrawing chlorine atoms on the ring would strongly destabilize this carbocation through their inductive effect, making the Sₙ1 pathway highly unfavorable.

Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile on the benzylic carbon. The π-system of the benzene ring can help to stabilize the transition state of an Sₙ2 reaction at the benzylic position. chemtube3d.com However, the two ortho-chlorine atoms create significant steric hindrance around the reaction center, which would slow down the rate of an Sₙ2 reaction. uniovi.es

The competition between these electronic and steric effects makes it difficult to predict the precise reactivity without experimental data. However, it is likely that under conditions that typically favor Sₙ2 reactions (strong nucleophile, polar aprotic solvent), substitution would occur, albeit at a slower rate than for an unsubstituted or less sterically hindered benzyl ester. The strong deactivation towards carbocation formation makes the Sₙ1 pathway very unlikely.

Table 6: Analysis of Factors for Nucleophilic Substitution at the Benzyl Carbon

| Factor | Influence on Sₙ1 | Influence on Sₙ2 | Predicted Outcome |

| Carbocation Stability | Highly destabilized by two electron-withdrawing Cl atoms | Not applicable | Sₙ1 mechanism is highly disfavored. |

| Steric Hindrance | Less relevant | Significantly hindered by two ortho-Cl atoms | Sₙ2 reaction rate is expected to be slow. |

| Leaving Group | Good (phenyacetate anion is resonance-stabilized) | Good | Favors both mechanisms, but cannot overcome the other unfavorable factors for Sₙ1. |

| Solvent/Nucleophile | Favored by polar protic solvents and weak nucleophiles | Favored by polar aprotic solvents and strong nucleophiles | Reaction is most likely to proceed via Sₙ2 under appropriate conditions. |

Derivatization Chemistry

The derivatization of this compound can be systematically approached by considering the distinct reactivity of its two main structural components. The ester linkage in the phenylacetate moiety is susceptible to nucleophilic attack, while the dichlorinated aromatic ring of the benzyl group offers opportunities for substitution or reduction reactions.

Modification of the Phenylacetate Moiety

The phenylacetate portion of the molecule contains a reactive ester functional group that can be readily transformed into a variety of other functionalities. Key transformations include hydrolysis, transesterification, and amidation, which allow for the introduction of diverse chemical groups.

Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 2,6-dichlorobenzyl alcohol and phenylacetic acid. This fundamental reaction serves as a starting point for further derivatization of the resulting carboxylic acid. For instance, the hydrolysis of related phenylacetate esters has been studied under various conditions, including base-catalyzed hydrolysis, which proceeds through a nucleophilic acyl substitution mechanism.

Transesterification: This process involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst, resulting in the formation of a new ester and 2,6-dichlorobenzyl alcohol. This method is particularly useful for introducing different alkyl or aryl groups into the acetate (B1210297) portion of the molecule, thereby modifying its steric and electronic properties. The use of enzymatic catalysts, such as lipases, has also been explored for the transesterification of similar esters, offering a green and efficient alternative to traditional chemical methods.

Amidation: The reaction of this compound with ammonia, primary, or secondary amines leads to the formation of phenylacetamides. This transformation is a valuable tool for introducing nitrogen-containing functional groups, which can significantly alter the biological activity and physicochemical properties of the parent molecule. The direct amidation of phenylacetic acid derivatives, which can be obtained from the hydrolysis of the ester, has been achieved using various catalysts, such as nickel chloride, providing a route to a wide range of amide products. drugbank.comlumenlearning.com

Table 1: Representative Reactions for the Modification of the Phenylacetate Moiety

| Transformation | Reactants | Catalyst/Conditions | Products |

| Hydrolysis | This compound, Water | Acid or Base | 2,6-Dichlorobenzyl alcohol, Phenylacetic acid |

| Transesterification | This compound, Alcohol (R-OH) | Acid or Base, or Enzyme (e.g., Lipase) | 2,6-Dichlorobenzyl alcohol, Phenylacetic acid R-ester |

| Amidation | This compound, Amine (R-NH2) | Heat or Catalyst | 2,6-Dichlorobenzyl alcohol, N-R-phenylacetamide |

Modification of the Dichlorobenzyl Moiety

The dichlorobenzyl moiety presents a different set of challenges and opportunities for derivatization, primarily centered on the reactivity of the two chlorine atoms and the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r): The direct replacement of the chlorine atoms on the benzene ring by nucleophiles is generally challenging due to the deactivating effect of the chloro groups. However, under specific conditions, such as the use of strong nucleophiles and high temperatures, or with the aid of a catalyst, nucleophilic aromatic substitution can be achieved. The reactivity of the ring towards nucleophilic attack is influenced by the electronic nature of the substituents already present.

Reduction of Chloro Groups: The chlorine atoms can be removed through catalytic hydrogenation, a process known as hydrodechlorination. This reaction typically employs a noble metal catalyst, such as palladium or platinum, and a source of hydrogen. The complete reduction of both chlorine atoms would yield benzyl 2-phenylacetate, while partial reduction could lead to a mixture of monochlorinated isomers. The reduction of aromatic compounds, in general, can be a powerful tool for modifying their structure and properties. lumenlearning.comopenstax.orglibretexts.org

Other Ring Modifications: While less common, other modifications of the dichlorobenzyl ring, such as electrophilic aromatic substitution, are generally difficult due to the deactivating nature of the chlorine atoms. However, under forcing conditions, it might be possible to introduce other functional groups onto the ring.

Table 2: Potential Reactions for the Modification of the Dichlorobenzyl Moiety

| Transformation | Reactants | Catalyst/Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | This compound, Nucleophile (e.g., RO-, RS-, R2N-) | High Temperature/Pressure, Catalyst | Monosubstituted or Disubstituted benzyl 2-phenylacetate |

| Catalytic Hydrogenation (Reduction) | This compound, Hydrogen Gas (H2) | Palladium (Pd) or Platinum (Pt) on Carbon | Benzyl 2-phenylacetate, Monochlorobenzyl 2-phenylacetate isomers |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of modern analytical chemistry, providing powerful separation capabilities essential for the analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of 2,6-Dichlorobenzyl 2-phenylacetate.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve the desired chromatographic performance.

Method Development Strategy:

The development of an HPLC method for this compound would typically begin with the selection of a suitable stationary phase, mobile phase, and detector. Given the compound's structure, a reversed-phase approach is the most logical starting point.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice for reversed-phase chromatography due to its broad applicability and hydrophobicity, which is suitable for retaining a moderately non-polar compound like this compound. Columns with smaller particle sizes (e.g., 1.7 µm to 5 µm) can offer higher resolution and faster analysis times. fda.gov.twfda.gov.tw

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is often employed to achieve optimal separation. jpionline.org The pH of the aqueous phase can be adjusted to ensure the stability and consistent ionization state of the analyte, although for a neutral ester like this compound, this is less critical than for acidic or basic compounds.

Detector: A photodiode array (PDA) or a UV-Vis detector would be effective for detecting this compound, as the phenyl and dichlorobenzyl groups contain chromophores that absorb UV radiation. fda.gov.twfda.gov.tw The selection of the detection wavelength would be based on the UV spectrum of the compound to maximize sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is expected to be sufficiently volatile and stable for GC analysis.

Method Development Considerations:

A typical GC-MS method for this compound would involve optimizing the gas chromatograph's temperature program and the mass spectrometer's acquisition parameters.

GC Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be a suitable choice for separating this compound from potential impurities. nih.gov

Injector and Temperature Program: A split/splitless injector would be used, with the temperature programmed to ensure efficient vaporization without thermal degradation. The oven temperature program would be optimized to provide good separation and peak shape.

Mass Spectrometer: The mass spectrometer would typically be operated in electron ionization (EI) mode. The resulting mass spectrum, with its characteristic fragmentation pattern, provides a high degree of confidence in the identification of the compound. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. The mass spectrum of benzyl (B1604629) phenylacetate (B1230308) shows characteristic fragments that can be used for identification. nist.gov

Anticipated GC-MS Parameters:

| Parameter | Suggested Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 amu |

Spectrophotometric Determination

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound, provided there are no interfering substances that absorb at the same wavelength.

A spectrophotometric method for a structurally related compound, sodium [2-[2,6-dichlorophenyl[(4-amino-N-acetyl)phenylacetate]-amino]phenylacetate], involved an alkaline oxidation reaction with potassium ferricyanide (B76249) to produce a colored product with maximum absorbance at 451 nm. researchgate.net A similar derivatization approach could potentially be developed for this compound to enhance its visibility and allow for quantification in the visible region, which can reduce interference from other UV-absorbing compounds.

Alternatively, direct UV spectrophotometry can be used. The compound is expected to have a UV absorption maximum due to the presence of the phenyl and dichlorophenyl rings. The wavelength of maximum absorbance (λmax) would need to be determined by scanning a dilute solution of the pure compound. Quantification would then be based on a calibration curve of absorbance versus concentration at the determined λmax.

Hypothetical Spectrophotometric Method Parameters:

| Parameter | Suggested Condition |

| Solvent | Methanol or Ethanol |

| Wavelength of Max. Absorbance (λmax) | To be determined experimentally (likely in the 250-280 nm range) |

| Calibration Range | To be determined based on the molar absorptivity of the compound |

| Instrumentation | UV-Vis Spectrophotometer |

Electroanalytical Techniques

Electroanalytical techniques, such as voltammetry and polarography, offer another avenue for the analysis of electroactive compounds. The applicability of these methods to this compound would depend on its ability to be oxidized or reduced at an electrode surface within a usable potential window.

The dichlorophenyl group in the molecule could potentially be electrochemically active. The development of an electroanalytical method would involve investigating the voltammetric behavior of the compound using techniques like cyclic voltammetry to determine its oxidation and reduction potentials. If a well-defined and reproducible voltammetric peak is observed, a quantitative method could be developed based on the relationship between the peak current and the concentration of the analyte. These methods can be highly sensitive and are often less expensive than chromatographic techniques. However, they can be more susceptible to interference from other electroactive species in the sample matrix.

Method Validation Parameters

Regardless of the analytical technique employed, the method must be validated to demonstrate its suitability for its intended purpose. Method validation is a critical process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters, as defined by international guidelines, include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spike recovery experiments.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Typical Acceptance Criteria for Method Validation:

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Precision (RSD) | ≤ 2% for the drug substance |

| Accuracy (Recovery) | 98.0% to 102.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Environmental Fate and Degradation Pathways Mechanistic Aspects

Photolytic Degradation Mechanisms

The primary mechanism of photolytic degradation is expected to be the cleavage of the ester bond, leading to the formation of 2,6-dichlorobenzyl alcohol and phenylacetic acid. Another potential pathway is the reductive dechlorination of the aromatic ring, where a chlorine atom is replaced by a hydrogen atom. This process can occur stepwise, leading to mono-chlorinated and ultimately non-chlorinated benzyl (B1604629) alcohol derivatives.

Research on the phototransformation of 2,4-D ethyl ester (2,4-DEE) on soil surfaces under both UV light and sunlight revealed several degradation products. researchgate.net The major products identified were 2,4-dichlorophenoxyacetic acid, 2,4-dichlorophenol, and products resulting from dechlorination. researchgate.net This suggests that photolysis of 2,6-Dichlorobenzyl 2-phenylacetate could similarly lead to a mixture of its constituent acid and alcohol, along with dechlorinated analogs. The rate of photolysis is expected to be influenced by the environmental matrix, with humic substances in soil potentially acting as photosensitizers or quenchers. researchgate.net

Table 1: Potential Photolytic Degradation Products of this compound

| Parent Compound | Potential Photodegradation Products | Anticipated Pathway |

| This compound | 2,6-Dichlorobenzyl alcohol | Ester bond cleavage |

| Phenylacetic acid | Ester bond cleavage | |

| 2-Chlorobenzyl 2-phenylacetate | Reductive dechlorination | |

| Benzyl 2-phenylacetate | Reductive dechlorination |

Hydrolytic Degradation Mechanisms in Aquatic Environments

Hydrolysis is a key abiotic degradation pathway for esters in aquatic environments. The ester linkage in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases. The rate of hydrolysis is highly dependent on the pH of the surrounding water.

The hydrolysis of esters like this compound proceeds via nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. pearson.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid (phenylacetic acid) and alcohol (2,6-dichlorobenzyl alcohol).

Studies on the hydrolysis of phenyl acetate (B1210297) have shown that the reaction is base-catalyzed at pH values above approximately 6.3. stanford.edu Similarly, the hydrolysis of benzyl esters can be influenced by the electronic nature of the substituents on both the benzyl and acyl moieties. The electron-withdrawing nature of the two chlorine atoms on the benzyl group of this compound is expected to make the benzylic carbon more electrophilic, potentially influencing the rate of hydrolysis. Research on the hydrolysis of benzyl phenyl ether has demonstrated that such compounds undergo cleavage in high-temperature liquid water to form phenol (B47542) and benzyl alcohol. ccspublishing.org.cn

Table 2: Hydrolytic Degradation of this compound

| Reactant | Products | Conditions |

| This compound + Water | 2,6-Dichlorobenzyl alcohol + Phenylacetic acid | Acid or base catalysis |

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation is a critical process determining the ultimate fate of organic compounds in the environment. The biodegradation of this compound is expected to proceed through the initial hydrolysis of the ester bond, followed by the degradation of the resulting 2,6-dichlorobenzyl alcohol and phenylacetic acid.

Under aerobic conditions, many microorganisms can utilize phenylacetic acid as a carbon and energy source. The aerobic degradation of phenylacetic acid is well-characterized and typically involves its activation to phenylacetyl-CoA. nih.govpnas.org The aromatic ring is then hydroxylated and subsequently cleaved. nih.gov The pathway ultimately leads to intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This process is encoded by a cluster of genes, often referred to as the paa genes. nih.gov

The aerobic degradation of the chlorinated portion, 2,6-dichlorobenzyl alcohol, is less documented. However, studies on the degradation of related compounds like 2,6-dichlorophenol (B41786) by fungi such as Trichoderma longibraciatum have shown that these organisms can tolerate and degrade chlorinated aromatic compounds. nih.gov The initial step in the degradation of chlorinated aromatics often involves hydroxylation and dechlorination.

In anaerobic environments, the degradation of this compound would also likely begin with the hydrolysis of the ester bond. The subsequent anaerobic degradation of phenylacetic acid has been observed in mixed and pure microbial cultures. researchgate.net Phenylacetic acid can be an important intermediate in anaerobic digesters. oup.comfrontiersin.org The anaerobic pathway for phenylacetic acid degradation is distinct from the aerobic one and can involve different intermediates, such as mandelic acid. researchgate.net

The anaerobic fate of 2,6-dichlorobenzyl alcohol is less clear. Reductive dechlorination is a common process under anaerobic conditions, where microorganisms use chlorinated compounds as electron acceptors. It is plausible that 2,6-dichlorobenzyl alcohol could undergo sequential dechlorination to form 2-chlorobenzyl alcohol and subsequently benzyl alcohol, which are more readily biodegradable.

Table 3: Key Microbial Degradation Pathways for the Hydrolysis Products of this compound

| Hydrolysis Product | Degradation Condition | Key Processes and Metabolites |

| Phenylacetic acid | Aerobic | Activation to phenylacetyl-CoA, ring hydroxylation, ring cleavage, entry into TCA cycle. nih.govpnas.orgnih.gov |

| Phenylacetic acid | Anaerobic | Formation of intermediates like mandelic acid, eventual mineralization. researchgate.net |

| 2,6-Dichlorobenzyl alcohol | Aerobic (Inferred) | Hydroxylation, dechlorination. |

| 2,6-Dichlorobenzyl alcohol | Anaerobic (Inferred) | Reductive dechlorination to mono- and non-chlorinated benzyl alcohols. |

Sorption and Desorption Behavior in Environmental Compartments

The movement and bioavailability of this compound in the environment are significantly influenced by its tendency to sorb to soil and sediment particles. As a moderately hydrophobic compound, it is expected to partition from the aqueous phase to organic matter in soil and sediment.

Studies on the sorption of other aromatic compounds provide a framework for understanding its likely behavior. For instance, research on phenolic acids has shown that their sorption to soil is influenced by factors such as soil organic matter content and the presence of other competing compounds. nih.gov The sorption of benzyl alcohol to materials like silicone tubing has also been documented, indicating its potential to interact with organic surfaces. nih.gov

The sorption of this compound can be estimated using its octanol-water partition coefficient (Kow). A higher Kow value generally correlates with stronger sorption to organic carbon in soil (Koc). This sorption will reduce its concentration in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation. Desorption processes will determine its release back into the soil solution.

Volatilization Studies

Volatilization is another potential transport pathway for this compound from soil and water surfaces into the atmosphere. The tendency of a chemical to volatilize is primarily governed by its vapor pressure and its Henry's Law constant.

While specific data for this compound are not available, general models for estimating the volatilization of organic chemicals from soil and water can be applied. researchgate.netmdpi.com The volatilization of organic compounds from soil can be influenced by soil properties, such as organic matter content and moisture, as well as environmental conditions like temperature and air movement. nih.govresearchgate.net Studies on phthalate (B1215562) esters, which are also aromatic esters, have shown that they can be emitted into the atmosphere from soil. mdpi.com Given its molecular weight and the presence of chlorine atoms, the vapor pressure of this compound is expected to be relatively low, suggesting that volatilization may be a less significant environmental fate process compared to sorption and degradation.

Industrial and Synthetic Applications Academic Focus

Role as a Chemical Intermediate in Complex Molecule Synthesis

There is currently no available scientific literature or patent data that describes the use of 2,6-Dichlorobenzyl 2-phenylacetate as a chemical intermediate in the synthesis of more complex molecules. Searches for its application as a building block in the production of pharmaceuticals, agrochemicals, or materials have yielded no specific examples.

While related structures are prevalent in chemical literature, such as those based on 2,6-dichloroaniline (B118687) (a key component of the well-known anti-inflammatory drug Diclofenac), the benzyl (B1604629) ester is conspicuously absent from these synthetic pathways. For instance, the synthesis of 2,6-dichlorophenylacetic acid, a potential precursor to the alcohol portion of the ester, was described in the mid-20th century, but its subsequent esterification with phenylacetic acid and further use is not documented. scispace.com

Contribution to Green Chemistry Principles in Ester Synthesis